Dehydroheliotrine

Thiol conjugation Hemoglobin adduct biomarker Regioselectivity

Dehydroheliotrine is the primary reactive dehydropyrrolizidine metabolite generated by cytochrome P450-mediated metabolic activation of the heliotridine-type pyrrolizidine alkaloids (PAs) heliotrine and lasiocarpine. With the molecular formula C₁₆H₂₅NO₅ (MW 311.37 g/mol), it retains the full 9-ester necic acid moiety of its parent alkaloid while possessing the characteristic 1,2-double bond and pyrrolic electrophilicity that enables covalent adduction to cellular macromolecules.

Molecular Formula C16H25NO5
Molecular Weight 311.37 g/mol
CAS No. 23107-11-1
Cat. No. B13742881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroheliotrine
CAS23107-11-1
Molecular FormulaC16H25NO5
Molecular Weight311.37 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O
InChIInChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1
InChIKeyKYSOVPPHGLNVRV-ULKWEWGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroheliotrine (CAS 23107-11-1): A Heliotridine-Type Dehydropyrrolizidine Alkaloid Reactive Metabolite for Mechanistic Toxicology Research


Dehydroheliotrine is the primary reactive dehydropyrrolizidine metabolite generated by cytochrome P450-mediated metabolic activation of the heliotridine-type pyrrolizidine alkaloids (PAs) heliotrine and lasiocarpine [1]. With the molecular formula C₁₆H₂₅NO₅ (MW 311.37 g/mol), it retains the full 9-ester necic acid moiety of its parent alkaloid while possessing the characteristic 1,2-double bond and pyrrolic electrophilicity that enables covalent adduction to cellular macromolecules . Unlike the parent PAs that require hepatic bioactivation to exert genotoxicity, dehydroheliotrine is intrinsically electrophilic and can be deployed directly in cell-free, cellular, and in vivo experimental systems to bypass metabolic activation variability [2]. This compound serves as a critical reference standard for studying PA-induced hepatotoxicity, genotoxicity, and photoactivatable DNA/protein damage mechanisms.

Why Dehydroheliotrine Cannot Be Substituted by Other Dehydropyrrolizidine Alkaloids in Experimental Systems


Dehydropyrrolizidine alkaloids (dehydro-PAs) derived from different parent PAs exhibit divergent reactivity profiles driven by necine base configuration (heliotridine vs. retronecine), esterification pattern (monoester vs. diester; 7-ester vs. 9-ester), and thiol conjugation regioselectivity [1]. Dehydroheliotrine, as a heliotridine-type 9-monoester, attacks biological thiols exclusively at its 9-ester position, whereas retronecine-type dehydro-PAs such as dehydroanacrotine react preferentially at the 7-position — a difference that dictates the structural identity of protein and glutathione conjugates formed in vivo and directly impacts biomarker detection strategies [2]. Furthermore, the intrinsic potency for DNA adduct formation varies over an order of magnitude across dehydro-PA congeners, meaning that substituting dehydroheliotrine with, for example, dehydromonocrotaline or dehydroriddelliine in a genotoxicity assay will yield quantitatively different results that cannot be normalized by simple equimolar adjustment [3].

Dehydroheliotrine (CAS 23107-11-1): Product-Specific Quantitative Differentiation Evidence Versus Closest Comparators


Thiol Conjugation Regioselectivity: 9-Ester Reactivity Distinguishes Dehydroheliotrine from Retronecine-Type Dehydro-PAs

In a direct comparative study of chemically prepared dehydro-alkaloids reacted in vitro with blood and immobilized thiol (thiol-Sepharose), dehydroheliotrine exclusively attacked thiol groups at its 9-ester position, whereas dehydroanacrotine (a retronecine-type 7-monoester) reacted exclusively at its 7-ester position. The resulting S-conjugated pyrrolic ethyl ethers were structurally identified by comparison with reference compounds prepared from ethanol and the respective dehydro-alkaloids [1]. This regioselectivity directly determines which pyrrole-thioether biomarker is detected in blood from PA-exposed subjects and cannot be predicted from the parent alkaloid structure alone without considering the dehydro-metabolite's intrinsic electrophilic center.

Thiol conjugation Hemoglobin adduct biomarker Regioselectivity Pyrrolizidine alkaloid metabolism

UVA Photoirradiation-Induced Lipid Peroxidation: Quantitative Comparison of Dehydroheliotrine with Dehydromonocrotaline and DHR

In a head-to-head photoirradiation study, dehydroheliotrine (0.1 mM) was directly compared with dehydromonocrotaline (0.1 mM) and DHR (the 7R-enantiomer of DHP) for induction of lipid peroxidation in the presence of methyl linoleate under UVA light at 14 J/cm² and 35 J/cm². Lipid peroxidation was quantified as methyl linoleate hydroperoxide (mM) [1]. At 14 J/cm², dehydroheliotrine induced 11.77 ± 0.45 mM hydroperoxide versus 11.05 ± 1.30 mM for dehydromonocrotaline and 6.57 ± 0.50 mM for DHR. At 35 J/cm², values were 32.38 ± 0.55 mM, 33.76 ± 1.52 mM, and 23.09 ± 3.15 mM, respectively. Dehydroheliotrine exhibited statistically indistinguishable phototoxic lipid peroxidation potency from dehydromonocrotaline but was approximately 1.8-fold more potent than DHR at 14 J/cm². Importantly, parent (non-dehydro) PAs and PA N-oxides irradiated under identical conditions did not produce lipid peroxidation above control levels [2].

Phototoxicity Lipid peroxidation Reactive oxygen species Skin carcinogenesis

DNA Adduct Formation Hierarchy: Heliotrine/DHH Generates Lower Adduct Levels Than Diester PAs — A Quantifiable Potency Distinction

In a systematic in vitro metabolism study using F344 rat liver microsomes, the metabolism of heliotrine (which proceeds through dehydroheliotridine/DHH) in the presence of calf thymus DNA resulted in DHP-derived DNA adduct formation, though the adduct level was lower than all comparator tumorigenic diester PAs studied in parallel [1]. The DHP-derived DNA adduct formation levels followed the rank order: riddelliine ≈ retrorsine > monocrotaline > retrorsine N-oxide ≥ riddelliine N-oxide > heliotrine. This hierarchy is corroborated by intrinsic relative potency data from rat sandwich culture hepatocytes showing that heliotrine (a monoester) produces substantially lower DNA adduct levels per unit of parent compound exposure (adducts/AUC ratio) compared with cyclic and open-chain diesters such as lasiocarpine and riddelliine [2]. Quantitatively, the relative potency factor for heliotrine (iREP) has been proposed as 0.7 by Merz and Schrenk (2016), compared with 1.0 for cyclic and open-chain diester PAs, reflecting its approximately 30% lower genotoxic potency [3].

DNA adduct Genotoxicity Relative potency Liver tumor initiation

Differential Reactivity with Amino Acids: Dehydroheliotrine Forms DHP-Valine Adducts While DHR Does Not

In a direct comparative study of the reaction of several dehydro-PAs with valine, both dehydroheliotrine and dehydroriddelliine generated the same profile of four DHP-valine adducts (two linked at the C7 position and two at the C9 position of the necine base, subsequently derivatized with phenyl isothiocyanate for HPLC separation and characterized by MS, UV-Vis, ¹H NMR, and ¹H-¹H COSY). Critically, under identical experimental conditions, dehydroretronecine (DHR, the 7R-enantiomer of DHP lacking an ester moiety) did not produce any DHP-valine adducts [1]. This demonstrates that the ester functionality retained in dehydroheliotrine is essential for amino acid adduction and that DHR cannot substitute for dehydroheliotrine in protein adduct formation studies. Reaction of dehydromonocrotaline with rat hemoglobin followed by PITC derivatization also generated the same four DHP-valine-PITC adducts, confirming that this adduction pattern is generalizable to 9-ester-bearing dehydro-PAs.

Protein adduct Valine adduction Hemoglobin binding Structural elucidation

Teratogenic Potency: Dehydroheliotridine (DHH) Is Approximately 5-Fold More Potent Than Parent Heliotrine in a Rat Embryo Model

In a comparative developmental toxicity study in pregnant hooded rats injected intraperitoneally on gestation day 14, dehydroheliotridine (DHH, the hydrolyzed pyrrolic core of dehydroheliotrine) was directly compared with its parent alkaloid heliotrine. A dose of 40 mg DHH/kg approximated 200 mg heliotrine/kg in its teratogenic effects on embryos evaluated at gestation day 20, indicating approximately 5-fold greater potency for the dehydro metabolite [1]. Both compounds produced skeletal abnormalities including retarded ossification, distorted ribs and long bones, cleft palate, and foot defects. At higher DHH doses (60-90 mg/kg), growth almost ceased in many embryonic tissues and over 60% of embryos, though alive, had multiple skeletal and visceral defects incompatible with postnatal survival. The embryonic liver parenchyma showed little response to the anti-mitotic activity of DHH, an anomalous tissue-specific finding not observed with all PAs.

Teratogenicity Developmental toxicity In vivo potency comparison Skeletal abnormalities

Experimental Bypass of Metabolic Activation: Dehydroheliotrine as a Direct-Acting Genotoxicant vs. Pro-Toxic Parent PAs

Parent pyrrolizidine alkaloids such as heliotrine and lasiocarpine require cytochrome P450 (CYP)-mediated metabolic activation — primarily by CYP3A4 in humans — to exert genotoxicity and cytotoxicity. This introduces substantial inter-experiment variability due to differences in CYP expression levels across cell lines, primary hepatocyte batches, and species [1]. Dehydroheliotrine, as the pre-formed reactive metabolite, bypasses this activation requirement entirely. Phototoxicity data demonstrate this starkly: UVA irradiation of dehydro-PAs (including dehydroheliotrine) robustly induced lipid peroxidation, whereas parent PAs and PA N-oxides irradiated under identical conditions produced no lipid peroxidation above control levels [2]. For in vitro genotoxicity testing, this means dehydroheliotrine can be used in cell lines that lack competent CYP expression (e.g., standard HepG2, A549, CHO cells) without requiring exogenous S9 metabolic activation systems, simplifying experimental design and improving inter-laboratory reproducibility .

Metabolic activation bypass Experimental efficiency CYP-independent genotoxicity In vitro toxicology

Dehydroheliotrine (CAS 23107-11-1): Validated Research Application Scenarios Based on Quantitative Evidence


PA Hemoglobin Adduct Biomarker Development and Validation Using a Defined 9-Ester Reactive Metabolite

Dehydroheliotrine's established regioselectivity for thiol attack at the 9-ester position [1] makes it the appropriate reference standard for developing and validating LC-MS/MS methods that detect S-bound pyrrolic biomarkers from heliotridine-type PA exposure. Blood samples from populations exposed to heliotrine- or lasiocarpine-containing plants (e.g., Heliotropium spp.) can be analyzed using ethyl ether derivatives of dehydroheliotrine-thiol conjugates as authentic standards, enabling unambiguous identification of the 9-position S-conjugated pyrrole that is characteristically produced by heliotridine-type monoester PAs but not by retronecine-type PAs.

Direct Genotoxicity Screening in CYP-Deficient Cell Lines Without S9 Metabolic Activation

As a pre-formed reactive metabolite, dehydroheliotrine can be applied directly to standard mammalian cell lines (e.g., HepG2, A549, CHO) for γH2AX, p53, and alkaline Comet assay-based genotoxicity screening without the need for S9 fraction supplementation [2]. This bypasses the inter-laboratory variability associated with S9 preparation and CYP expression differences, enabling more reproducible relative potency comparisons across structurally diverse dehydro-PAs. The compound is particularly valuable for benchmarking the genotoxic potency of monoester-type PAs against the more potent diester PAs in a system where metabolic capacity is not a confounding variable.

UVA Phototoxicity and PA-Induced Skin Carcinogenesis Mechanistic Studies

Dehydroheliotrine's UVA dose-responsive lipid peroxidation activity (11.77 ± 0.45 mM hydroperoxide at 14 J/cm²; 32.38 ± 0.55 mM at 35 J/cm²) is quantitatively comparable to dehydromonocrotaline [3], positioning it as a heliotridine-type dehydro-PA comparator for structure-phototoxicity relationship studies. Researchers investigating the molecular mechanism of PA-associated secondary photosensitization and skin cancer can use dehydroheliotrine in electron spin resonance (ESR) spin trapping experiments to characterize singlet oxygen and superoxide generation, with the advantage that its phototoxicity has been validated alongside glutathione-DHP adducts in the same experimental system.

Developmental Toxicology Studies Requiring a Defined, High-Potency Dehydro-PA Species

The 5-fold greater teratogenic potency of the dehydro metabolite relative to the parent alkaloid [4] supports the use of dehydroheliotrine as a potent reference teratogen in developmental toxicology research. In embryo culture or whole-animal developmental toxicity models, dehydroheliotrine provides a chemically defined, directly active teratogenic stimulus that eliminates the confounding influence of differential maternal hepatic bioactivation across individuals, strains, or species. This is particularly relevant for cross-species extrapolation studies where CYP expression profiles differ substantially between common laboratory models and humans.

Quote Request

Request a Quote for Dehydroheliotrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.